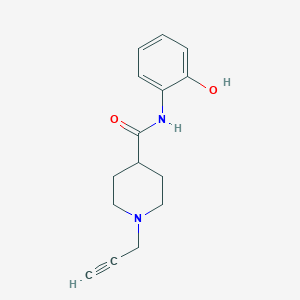

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2/c1-2-9-17-10-7-12(8-11-17)15(19)16-13-5-3-4-6-14(13)18/h1,3-6,12,18H,7-11H2,(H,16,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHSNVNFQFIUJNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(=O)NC2=CC=CC=C2O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the piperidine ring, followed by the introduction of the hydroxyphenyl group and the propynyl group. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

Substitution: The piperidine ring and the hydroxyphenyl group can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction can produce different alcohols or amines.

Scientific Research Applications

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: It is being investigated for its potential therapeutic effects, including its role as an inhibitor or activator of specific biological targets.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the piperidine ring can interact with various receptors or enzymes. These interactions can modulate the activity of the target molecules, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide with structurally related piperidine carboxamides and derivatives, emphasizing substituent effects, hydrogen bonding, and crystallographic properties.

Structural Analogues

Functional and Crystallographic Comparisons

- Hydrogen Bonding : The 2-hydroxyphenyl group in the target compound enables strong hydrogen-bonding interactions (O-H···O/N), which are critical for crystal packing and solubility . In contrast, the tert-butyl and tosyl groups in Compound 19 prioritize hydrophobic interactions, reducing aqueous solubility but enhancing crystallinity for X-ray studies .

- Reactivity : The prop-2-ynyl group offers a site for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a feature absent in analogues like the cyclopropane derivative .

- Crystallographic Stability : Compounds with bulky substituents (e.g., tosyl in Compound 19) often yield high-quality crystals suitable for SHELX refinement , whereas polar groups (e.g., -OH) may introduce disorder due to dynamic hydrogen bonding .

Pharmacological Implications

- Target Binding : Piperidine carboxamides with aromatic substituents (e.g., phenyl, hydroxyphenyl) are common in kinase inhibitors or GPCR ligands, where the carboxamide acts as a hinge-binding motif .

Table 2: Comparative Physicochemical Properties

Key Observations :

- The target compound’s lower LogP aligns with its hydroxyphenyl group, contrasting with the hydrophobic tert-butyl and phenylethyl groups in analogues .

- Crystallographic resolution data from SHELX-refined structures (e.g., Compound 19) highlight the utility of bulky substituents in achieving high-quality diffraction .

Biological Activity

N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide, a compound of significant interest in medicinal chemistry, has shown various biological activities, particularly in the context of cancer treatment and antimicrobial resistance. This article synthesizes current research findings regarding its biological activity, including case studies, data tables, and detailed analyses.

Chemical Structure and Synthesis

The compound belongs to a class of piperidine derivatives characterized by a hydroxyl group and a propargyl substituent. The synthesis of this compound typically involves reactions that introduce the hydroxyl and propargyl groups onto the piperidine framework. Various synthetic pathways have been explored, often yielding derivatives with enhanced biological properties.

Antiproliferative Activity

Research has demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. A study evaluated its efficacy on Caco-2 (colorectal cancer), HT-29 (colon cancer), and HMVEC-d (human microvascular endothelial cells) using IC50 values to measure growth inhibition.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 22.25 | ERK1/2 Pathway Inhibition |

| HT-29 | 19.69 | Microtubule Dynamics Disruption |

| HMVEC-d | >50 | Not significantly effective |

The compound's mechanism appears to involve disruption of microtubule dynamics, akin to established chemotherapeutics like paclitaxel. Immunofluorescence assays indicated that treated cells exhibited dense microtubule accumulation, suggesting a potential pathway for inducing apoptosis in cancer cells .

The mechanism by which this compound exerts its effects is multifaceted:

- ERK1/2 Pathway : Although initial studies suggested that the compound did not inhibit ERK1/2 phosphorylation significantly, further investigations indicated an augmentation in phosphorylated ERK1/2 levels post-treatment, hinting at complex interactions within cellular signaling pathways .

- Microtubule Dynamics : The compound's ability to induce structural changes in microtubules suggests it may function similarly to taxanes by stabilizing microtubules and preventing their depolymerization, which is crucial for mitotic spindle formation during cell division .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial potential. Research indicates that modifications to the compound can enhance its efficacy against bacterial strains exhibiting resistance to conventional antibiotics.

Case Study: Antimicrobial Efficacy

A case study demonstrated the compound's effectiveness against Salmonella enterica, where it was found that inhibiting cysteine biosynthesis led to decreased bacterial virulence and fitness. This finding underscores the potential application of this compound in addressing antimicrobial resistance by targeting essential metabolic pathways in bacteria .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(2-Hydroxyphenyl)-1-prop-2-ynylpiperidine-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis involves three critical steps:

- Piperidine ring formation : Cyclization of precursors (e.g., via Mannich reactions) under controlled pH and temperature ().

- Propynyl group introduction : Alkylation or Sonogashira coupling under palladium catalysis ().

- Carboxamide coupling : Use of coupling agents like EDC/HOBt for amide bond formation between the piperidine and hydroxyphenyl moieties ().

- Optimization : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (0.5–5 mol%) significantly impact yield and purity. Parallel reaction screening is recommended ().

Q. Which spectroscopic and crystallographic techniques are essential for structural validation of this compound?

- Methodological Answer :

- FTIR : Identifies hydroxyl (-OH, ~3200 cm⁻¹) and amide carbonyl (~1650 cm⁻¹) groups ().

- NMR : H NMR confirms propynyl protons (δ 1.8–2.2 ppm) and aromatic protons (δ 6.5–7.5 ppm); C NMR resolves carbonyl carbons (~170 ppm) ().

- X-ray crystallography : SHELX software () refines hydrogen-bonding networks (e.g., O–H···N interactions between hydroxyphenyl and piperidine groups) ().

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

- Methodological Answer :

- Molecular docking : Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina. A related compound’s docking study () showed hydrogen bonds with active-site residues.

- QSAR modeling : Train models on piperidine-carboxamide analogs () to correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity ().

- MD simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories (GROMACS) to prioritize candidates for in vitro testing ().

Q. What experimental strategies resolve contradictions in crystallographic data during structure refinement?

- Methodological Answer :

- Data validation : Use PLATON () to check for missed symmetry or twinning. SHELXL’s restraints refine disordered propynyl or hydroxyphenyl groups ().

- Hydrogen-bond analysis : Apply Etter’s graph-set notation () to classify patterns (e.g., motifs) and validate intermolecular interactions.

- High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve ambiguities in electron density maps ().

Q. How do structural modifications to the hydroxyphenyl or propynyl groups affect the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP optimization : Introduce methyl groups to the phenyl ring () or replace propynyl with cyclopropyl () to enhance membrane permeability.

- Metabolic stability : Incubate with liver microsomes (HLM) and monitor degradation via LC-MS. Fluorine substitution on the piperidine ring () reduces CYP450-mediated oxidation.

- Solubility : Co-crystallize with cyclodextrins () or formulate as nanosuspensions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.